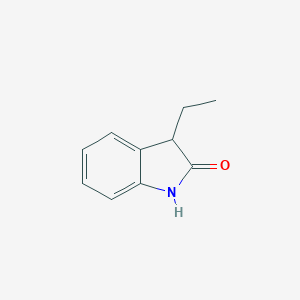
3-Ethylindolin-2-one
Übersicht
Beschreibung
3-Ethylindolin-2-one is a chemical compound with the molecular formula C10H11NO and a molecular weight of 161.2 g/mol . It is used for research purposes.
Synthesis Analysis
A synthetic protocol has been developed for the synthesis of 3-substituted-3-hydroxy-indolin-2-ones. A wide variety of 3-hydroxyindolin-2-ones were synthesized in good yields under metal-free conditions via three-component coupling of N-protected isatin, aryne precursor, and 1,3-cyclodione .Wissenschaftliche Forschungsanwendungen
Enhanced Bioavailability in Nasal Drug Administration
Research on the compound 3,3-bis(4-pyridylmethyl)-1-phenylindolin-2-one, an experimental cognition-enhancing drug, showed that nasal administration significantly improved its bioavailability in rats compared to oral dosing. However, this method did not enhance brain delivery of the drug, which contrasts with reports of other substances achieving direct brain access through nasal administration (Hussain et al., 1990).
Fluorescent Probes for Metal Detection
A study involving a rhodamine-azacrown derivative, which structurally includes the 3-ethylindolin-2-one moiety, found that it effectively detected Al³⁺ and Fe³⁺ ions in different solvents. The probe showed selective response to Al³⁺ in acetonitrile and binding in a 1:1 mode in aqueous solutions, and a 2:1 mode in acetonitrile. This demonstrates the utility of 3-ethylindolin-2-one derivatives in fluorescent probes for metal ion detection (Fang et al., 2014).
Synthesis of Bioactive Compounds
Research has demonstrated the use of compounds related to 3-ethylindolin-2-one in the synthesis of biologically significant molecules. For example, ethylenediamine diacetate-catalyzed reactions were used to synthesize 2,3-dihydroquinazolin-4(1H)-ones and their spirooxindole derivatives, highlighting the importance of these compounds in creating biologically active substances (Narasimhulu & Lee, 2011).
Development of 3′,4′-Dihydrospiro[pyrrol-3,2′-oxindoles]
A study focused on the synthesis of 3′,4′-dihydrospiro[pyrrol-3,2′-oxindoles] using 3-aminoindolin-2-ones, demonstrating their potential as biologically active molecules. The process involved a cascade Michael/cyclization reaction and highlighted the diverse applications of 3-ethylindolin-2-one derivatives in pharmaceutical chemistry (Wang et al., 2015).
Application in Anti-inflammatory Drugs
Luteolin, a compound structurally related to 3-ethylindolin-2-one, has been identified in various plants and exhibits strong anti-inflammatory activity both in vitro and in vivo. Its derivatives, like luteolin-7-O-glucoside, also show anti-inflammatory properties. This indicates the potential for developing anti-inflammatory drugs using compounds related to 3-ethylindolin-2-one (Aziz, Kim, & Cho, 2018).
Eigenschaften
IUPAC Name |
3-ethyl-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-7-8-5-3-4-6-9(8)11-10(7)12/h3-7H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPHNYSQCMZUVDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324172 | |
| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylindolin-2-one | |
CAS RN |
15379-45-0 | |
| Record name | 15379-45-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-ethyl-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00324172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



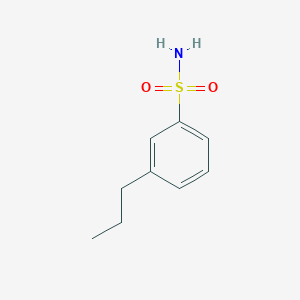
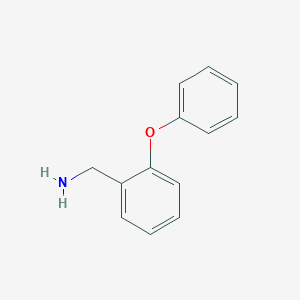
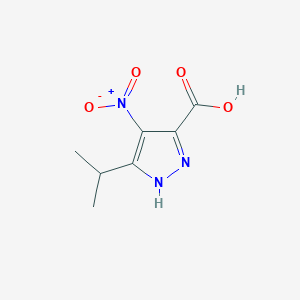
![[2-(5-Bromo-1H-indol-3-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B169548.png)



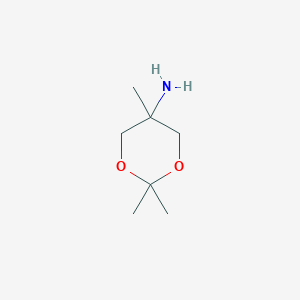
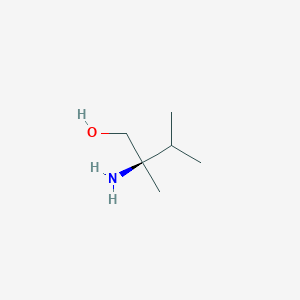

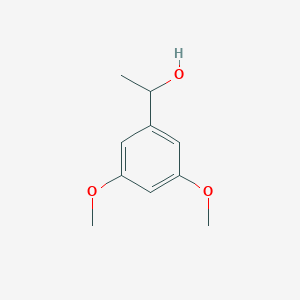

![tert-Butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B169573.png)
